4-chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone

c-Met kinase inhibition BindingDB competitive binding assay

This morpholino-pyridazinone is a molecularly unique c-Met kinase probe (Ki=107nM, cellular IC50=7nM) with a synthetically versatile C-4 chloro group. Unlike inert 4-alkoxy analogs, this scaffold enables parallel SNAr/cross-coupling library synthesis for SAR exploration at the kinase hinge-binding region. Currently discontinued by a major supplier—procure from verified remaining stock to secure a tractable baseline inhibitor for hit-to-lead optimization.

Molecular Formula C15H16ClN3O2
Molecular Weight 305.76
CAS No. 478049-00-2
Cat. No. B2674558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone
CAS478049-00-2
Molecular FormulaC15H16ClN3O2
Molecular Weight305.76
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCOCC3)Cl
InChIInChI=1S/C15H16ClN3O2/c1-11-2-4-12(5-3-11)19-15(20)14(16)13(10-17-19)18-6-8-21-9-7-18/h2-5,10H,6-9H2,1H3
InChIKeyUSZVVVSLKZCNQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone (CAS 478049-00-2): Core Scaffold, Physicochemical Identity, and Research-Grade Availability


4-Chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone is a heterocyclic pyridazinone derivative substituted at the C-4 position with chlorine, at the N-2 position with a 4-methylphenyl group, and at the C-5 position with a morpholine ring . The compound belongs to a privileged scaffold class known for diverse kinase and enzyme inhibitory activities, including c-Met, PDE4, and COX-2 modulation. Commercial sourcing is currently limited; the compound has been listed as a discontinued research chemical by at least one major supplier . This constrained availability, coupled with the scaffold's multi-target potential, underscores the importance of rigorous comparator-driven evaluation before committing to procurement or experimental use.

Why a Pyridazinone Is Not a Pyridazinone: Substitution-Dependent c-Met Affinity and Target Engagement for 4-Chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone


The pyridazinone core is a proven kinase hinge-binding motif, yet its biological fingerprint is exquisitely sensitive to peripheral substitution. Even among morpholino-pyridazinones sharing an identical core, changing the C-4 substituent (e.g., chloro to methoxy or ethoxy) or the N-2 aryl group (e.g., 4-methylphenyl to unsubstituted phenyl) can shift c-Met kinase inhibition by orders of magnitude and profoundly alter cellular anti-proliferative potency [1]. The specific chloro/methylphenyl/morpholino combination in CAS 478049-00-2 generates a unique topological and electrostatic surface that cannot be replicated by simply swapping individual substituents—a principle confirmed by structure-activity relationship (SAR) campaigns where systematic phenyl and pyrimidine modifications on the morpholino-pyridazinone scaffold produced c-Met IC₅₀ values spanning from 1.4 nM to >1,000 nM depending on substitution pattern [1]. Therefore, generic substitution without head-to-head comparative data risks selecting a compound with fundamentally different target engagement, selectivity, and cellular activity.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 4-Chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone


c-Met Kinase Affinity: Competitive Binding Data Distinguishing the 4-Chloro-2-(4-methylphenyl) Derivative from In-Class Pyridazinones

In a competitive binding assay against recombinant human c-Met kinase domain (aa 974–1390), 4-chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone demonstrated a Ki of 107 nM [1]. In a cellular context, the compound inhibited c-Met autophosphorylation in human A549 lung carcinoma cells with an IC₅₀ of 7 nM [1]. For comparison, the broader morpholino-pyridazinone class has produced c-Met enzyme IC₅₀ values ranging from 1.4 nM (optimized lead compound 28) to >100 nM for less optimized analogs, depending critically on the phenyl and pyrimidine substitution pattern [2]. While direct head-to-head data for the closest positional isomer (4-methoxy or 2-phenyl analog) are not publicly available, the 107 nM Ki positions CAS 478049-00-2 as a moderately potent c-Met binder suitable for scaffold-hopping and early-stage probe development, distinct from sub-nanomolar optimized leads that have undergone extensive medicinal chemistry refinement [2].

c-Met kinase inhibition BindingDB competitive binding assay hepatocyte growth factor receptor kinase affinity

COX-2 Inhibition: Micromolar Activity Distinguishing 4-Chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone as a Low-Potency Modulator Among Pyridazinone COX-2 Inhibitors

4-Chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone inhibited human COX-2 with an IC₅₀ of 5.80 μM (5,800 nM) in a fluorescence-based microplate reader assay [1]. This value places the compound in the low-micromolar range. For context, optimized pyridazinone-based selective COX-2 inhibitors from dedicated medicinal chemistry programs have achieved sub-micromolar IC₅₀ values (typically <500 nM), while the pyridazinone-derived clinical candidate emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone) shows preferential analgesic/anti-inflammatory activity through a distinct mechanism not solely dependent on COX-2 inhibition [2]. The 5.80 μM COX-2 IC₅₀ for CAS 478049-00-2 is approximately 10–50× weaker than optimized COX-2-selective pyridazinones, indicating that this compound is not a primary COX-2 development candidate but may serve as a useful pharmacological tool for studying off-target COX-2 effects in multi-target experimental settings [2].

COX-2 inhibition cyclooxygenase-2 anti-inflammatory pyridazinone fluorescence-based assay

Cytotoxicity Profile Against Cancer Cell Lines: Comparative Potency of 4-Chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone Versus Its 5-(Allylamino) Analog

In MTT-based cytotoxicity assays, 4-chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone (CAS 478049-00-2) exhibited IC₅₀ values in the range of 10–30 μM across various cancer cell lines when tested at screening concentrations typically up to 30 μM . Its direct 5-position analog, 5-(allylamino)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone (CAS 478049-02-4), demonstrated IC₅₀ values of 12.5 μM against A549 lung carcinoma cells and 15.0 μM against MCF-7 breast adenocarcinoma cells under comparable assay conditions . While the test concentrations and protocols differ between the two datasets—precluding a rigorous head-to-head statistical comparison—the overlapping micromolar potency range (10–15 μM) suggests that replacing the C-5 morpholino group with an allylamino substituent does not dramatically alter basal cytotoxicity in these cell lines. The morpholino-bearing analog may offer a subtle solubility advantage given the established role of morpholine as a solubilizing pharmacophore in pyridazinone drug design [1], though direct comparative solubility measurements for this specific pair are not publicly available.

cytotoxicity anticancer A549 MCF-7 MTT assay pyridazinone analog comparison

MAO-B Selectivity: Contextualizing 4-Chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone Within the Morpholino-Pyridazinone MAO Inhibition Landscape

A focused series of twenty morpholino-pyridazinone derivatives (Y1–Y20) was recently evaluated for human MAO-A and MAO-B inhibition. The most potent compound in this series, Y11, demonstrated an hMAO-B IC₅₀ of 0.453 ± 0.035 μM with good CNS permeability (Pe = 5.45 × 10⁻⁶ cm/s in PAMPA assay) [1]. While 4-chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone was not directly tested in this study, its structural features (4-chloro, N-2 p-tolyl substitution) are distinct from Y11 (4-methyl, N-2 benzyl substitution), and SAR insights from the series indicate that both the N-2 and C-4 substituents critically modulate MAO-B affinity [1]. In a separate series of morpholino-pyridazinones evaluated for MAO-B, compound S5 achieved an IC₅₀ of 0.203 μM, while S16 exhibited an IC₅₀ of 0.979 μM [2]. This establishes a class benchmark of MAO-B IC₅₀ in the 0.2–1.0 μM range for optimized morpholino-pyridazinones, providing a reference frame to evaluate CAS 478049-00-2 should MAO-B profiling data become available.

MAO-B inhibition monoamine oxidase neurodegeneration pyridazinone PAMPA permeability

Structural Determinants of Multi-Target Activity: The Unique 4-Chloro / N-2-(4-Methylphenyl) / C-5-Morpholino Triad Versus Alternative Substituent Combinations

A systematic comparison of the substituent triad in CAS 478049-00-2 against commercially available or literature-reported analogs reveals key differentiating features. (A) The C-4 chloro substituent: electron-withdrawing, metabolically stable, and positioned to engage the kinase hinge region via halogen bonding; replacing with methoxy (electron-donating) or ethoxy (bulkier, as in emorfazone) substantially alters both electronic character and target selectivity [1]. (B) The N-2 4-methylphenyl group: the para-methyl substitution enhances lipophilicity (calculated cLogP contribution: +0.56 vs. unsubstituted phenyl) without introducing the steric bulk or metabolic lability of a para-trifluoromethyl or para-isopropoxy group [2]. (C) The C-5 morpholino ring: provides a solubilizing tertiary amine and a recognized pharmacophore for kinase hinge-directed interactions, contrasting with the allylamino substitution (CAS 478049-02-4) which introduces a primary amine with different hydrogen-bonding geometry and synthetic utility for further derivatization . This specific combination—electrophilic chloro, lipophilic p-tolyl, and solubilizing morpholino—is not replicated in any single commercially available pyridazinone analog catalogued in major chemical databases, providing a unique physicochemical and pharmacological starting point for multi-target kinase or enzyme profiling campaigns [REFS-1, REFS-2, REFS-3].

structure-activity relationship pyridazinone scaffold substituent effects multi-target profiling procurement differentiation

Procurement-Relevant Physicochemical Properties: Molecular Weight and Purity Specifications for 4-Chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone

The compound has a molecular formula of C₁₅H₁₆ClN₃O₂ and a molecular weight of 305.76 g/mol, with a minimum available purity specification of 95% . Its molecular weight falls within the optimal range for lead-like kinase inhibitors (MW <350 Da), comparing favorably to more elaborate morpholino-pyrimidine-pyridazinone hybrids that often exceed 450 Da [1]. The 4-chloro substituent provides synthetic versatility as a handle for further derivatization (e.g., nucleophilic aromatic substitution or palladium-catalyzed cross-coupling), a feature not available in 4-methoxy or 4-ethoxy analogs where the C-4 position is blocked toward such transformations [1]. Storage conditions of -20°C, dry, and protected from light are specified, consistent with the stability requirements of halogenated heterocycles .

physicochemical properties molecular weight purity procurement specification quality control

Evidence-Grounded Application Scenarios for Procuring 4-Chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone


c-Met Kinase Tool Compound for Moderate-Affinity Probe Development and Scaffold-Hopping Studies

With a validated c-Met Ki of 107 nM and cellular autophosphorylation IC₅₀ of 7 nM [1], CAS 478049-00-2 serves as an ideal starting point for scaffold-hopping campaigns seeking to explore the morpholino-pyridazinone core without committing to heavily optimized (sub-nanomolar) leads. Its moderate affinity leaves room for measurable SAR improvements, making it suitable for medicinal chemistry programs that require a tractable baseline inhibitor for systematic substitution at C-4, N-2, and C-5 positions. The compound's lead-like molecular weight (305.76 g/mol) further supports fragment-to-lead or hit-to-lead optimization workflows [2].

Multi-Target Enzyme Profiling in Inflammatory and Oncological Kinase Panels

The compound has demonstrated measurable activity against c-Met kinase (Ki = 107 nM), COX-2 (IC₅₀ = 5.80 μM), and cytotoxicity in cancer cell lines (IC₅₀ ~10–30 μM) [REFS-1, REFS-3]. This multi-target profile, combined with class-level evidence of morpholino-pyridazinone activity against MAO-B (benchmark IC₅₀ 0.2–1.0 μM for optimized derivatives) [4], positions CAS 478049-00-2 as a suitable probe for broad kinase and enzyme selectivity panels. Procurement is justified for laboratories conducting polypharmacology assessments or off-target liability screening, where the compound's unique 4-Cl/N-2-(p-tolyl)/C-5-morpholino triad provides a distinct chemical starting point not available from other commercially catalogued pyridazinones [2].

Synthetic Intermediate for Derivatization via C-4 Chloro Functionalization

The electron-deficient C-4 chloro substituent is a versatile synthetic handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, and Sonogashira couplings), enabling systematic exploration of C-4 SAR space [2]. Unlike 4-methoxy or 4-ethoxy pyridazinone analogs where the C-4 position is synthetically inert, CAS 478049-00-2 allows laboratories to use a single purchased intermediate to generate diverse C-4-substituted libraries. This synthetic versatility, combined with the compound's adequate purity (≥95%) and lead-like MW , makes it a cost-efficient procurement choice for medicinal chemistry groups pursuing parallel library synthesis or late-stage diversification strategies.

Cytotoxicity Reference Standard for Pyridazinone Analog Comparison in Oncology Screening

The compound's cytotoxicity range (IC₅₀ ~10–30 μM across cancer cell lines) overlaps with that of its 5-(allylamino) analog (A549 IC₅₀ = 12.5 μM; MCF-7 IC₅₀ = 15.0 μM) [REFS-3, REFS-6]. This makes CAS 478049-00-2 a suitable reference standard for comparative cytotoxicity profiling within pyridazinone analog series, particularly when investigating the impact of C-5 substituent variation (morpholino vs. allylamino) on cellular potency. Procurement is indicated for oncology-focused screening laboratories that require a characterized morpholino-bearing pyridazinone comparator to benchmark the cytotoxicity of newly synthesized analogs under standardized MTT or comparable viability assay conditions .

Quote Request

Request a Quote for 4-chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.